molecular formula C11H8N4O2 B2764429 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957501-01-8

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2764429
CAS No.: 957501-01-8
M. Wt: 228.211
InChI Key: GDRDZXJSBMVENL-UHFFFAOYSA-N
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Description

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a benzonitrile moiety attached via a methylene bridge at the 3-position of the benzene ring. Its molecular formula is C₁₁H₈N₄O₂ (average mass: 228.21 g/mol), with a planar geometry that facilitates π-π stacking interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-2-1-3-10(4-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRDZXJSBMVENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 4-nitro-1H-pyrazole with a benzonitrile derivative. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzonitrile carbon, forming the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.

    Reduction: 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing pyrazole moieties, including 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, exhibit significant potential as anticancer agents. Studies have shown that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent cancers such as prostate cancer. The compound's structure allows it to interact with the androgen receptor, potentially inhibiting cancer cell proliferation .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have shown that this compound can inhibit the growth of several ESKAPE pathogens, which are notorious for their resistance to treatment .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecules with diverse biological activities. The synthetic pathways often utilize readily available starting materials and can be optimized for yield and purity .

2.2 Characterization Techniques

Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for further biological testing .

Case Studies

3.1 Anticancer Research

In a notable study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against prostate cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

3.2 Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The compound was tested against a panel of ESKAPE pathogens, revealing a promising antibacterial profile comparable to established antibiotics like ciprofloxacin .

Data Tables

Application Activity Reference
AnticancerCytotoxicity against prostate cancer
AntimicrobialInhibition of ESKAPE pathogens
Selective Androgen ModulatorInteraction with androgen receptors

Comparison with Similar Compounds

Positional Isomer: 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

This compound is a para-substituted isomer of the target molecule, differing only in the position of the benzonitrile group on the benzene ring (4- vs. 3-substitution). Key comparisons include:

Property 3-Substituted Isomer 4-Substituted Isomer
Molecular Formula C₁₁H₈N₄O₂ C₁₁H₈N₄O₂
Molecular Weight 228.21 g/mol 228.21 g/mol
Substituent Orientation Meta-position Para-position
Dipole Moment Likely lower due to asymmetric distribution Higher due to symmetrical para-substitution
Crystallographic Behavior Potential for varied packing efficiency May exhibit tighter crystal packing
Synthetic Accessibility Similar synthetic routes (alkylation) Comparable synthesis via nitro-pyrazole intermediates

Functional Implications :

  • The para-isomer may exhibit enhanced thermal stability and solubility in non-polar solvents due to symmetrical charge distribution.
  • The meta-isomer could display distinct reactivity in electrophilic substitution reactions, as the benzonitrile group directs incoming electrophiles to specific positions on the aromatic ring.

Functionalized Pyrazole Derivative: 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile

This compound (C₁₃H₁₀N₄O₂) features a multi-functional pyrazole core with amino (-NH₂), hydroxy (-OH), and oxo (=O) groups, contrasting with the nitro and benzonitrile groups in the target molecule .

Property 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-...
Functional Groups Nitro (-NO₂), benzonitrile (-CN) Amino (-NH₂), hydroxy (-OH), oxo (=O), benzalydine
Reactivity Electrophilic substitution favored at pyrazole Nucleophilic sites (NH₂, OH) enable hydrogen bonding
Spectral Signatures IR: Nitro (~1350–1500 cm⁻¹), CN (~2220 cm⁻¹) IR: NH₂/OH (3341–3540 cm⁻¹), CN (2223 cm⁻¹), C=O (1689 cm⁻¹)
Synthetic Method Likely nitro-pyrazole alkylation Condensation with benzaldehyde under reflux
Biological Potential Agrochemical precursors (nitro→amine reduction) Antimicrobial or pharmacological activity (multi-donor)

Functional Implications :

  • The amino-hydroxy-oxo derivative has higher polarity, making it more soluble in polar solvents like ethanol or water. Its multi-donor groups suggest utility in coordination chemistry or as a bioactive scaffold.
  • The nitro-benzonitrile analog is better suited for applications requiring electron-deficient aromatic systems, such as explosives precursors or photoactive materials.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
This compound C₁₁H₈N₄O₂ 228.21 Nitro, benzonitrile Not reported
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile C₁₁H₈N₄O₂ 228.21 Nitro, benzonitrile Not reported
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-... C₁₃H₁₀N₄O₂ 254.24 Amino, hydroxy, oxo, benzalydine 180–183

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) $^1$H-NMR (δ, ppm)
This compound Nitro (1350–1500), CN (~2220) Aromatic H: complex splitting (meta-substituent)
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile Similar to meta-isomer Aromatic H: simpler para-splitting pattern
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-... NH₂/OH (3341–3540), CN (2223), C=O (1689) δ 4.45 (NH₂), 10.28 (OH), 7.28–7.33 (C₆H₅)

Biological Activity

3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzonitrile moiety linked to a 4-nitro-1H-pyrazole group, where the nitro substituent significantly influences its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H9N3O2\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{2}

The presence of the nitro group enhances the compound's reactivity, making it a candidate for various biological applications, including anti-inflammatory and antimicrobial effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that it interacts with microbial enzymes, disrupting their functions and inhibiting growth .

2. Anti-inflammatory Effects

  • Preliminary investigations reveal that the compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

3. Mechanism of Action

  • The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets, influencing enzymatic pathways and receptor functions. Interaction studies indicate that it can engage in hydrogen bonding and π–π interactions with biological macromolecules .

Synthesis Methods

Various synthesis methods have been reported for this compound, often involving the use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. These methods are crucial for producing derivatives with enhanced biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructureUnique Features
3-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzonitrileStructureMethyl group alters reactivity
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzonitrileStructureChlorine enhances electrophilicity
3-[ (4-Amino-1H-pyrazol-1-yl)methyl]benzonitrileStructureAmino group allows for further functionalization

The presence of the nitro substituent in this compound is critical in enhancing its reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms
In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a bromomethylbenzonitrile derivative with 4-nitro-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimizing reaction time and temperature is critical to achieving yields >70%. Purification often requires column chromatography or recrystallization to isolate the product from unreacted precursors.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.0 ppm for benzonitrile) and pyrazole protons (δ 5.9–6.3 ppm). The nitrile group (C≡N) appears as a singlet near δ 118 ppm in 13C NMR .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2228 cm⁻¹ and nitro (NO₂) stretches at ~1547 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ for C₁₁H₈N₆O₂) and fragmentation patterns .

Q. How to assess the compound’s antimicrobial activity in vitro?

Adopt standardized protocols like broth microdilution to determine minimum inhibitory concentrations (MICs). Test against Gram-positive bacteria (e.g., S. aureus), fungi (e.g., A. niger), and cancer cell lines (e.g., HCT116). Use positive controls (e.g., ampicillin) and validate results with triplicate experiments. MIC values <10 µM indicate promising activity .

Advanced Research Questions

Q. How to resolve crystallographic ambiguities during X-ray structure determination?

Use SHELXL for refinement, particularly its constraints for disordered nitro/pyrazole groups. Apply TwinRotMat for twinned crystals and leverage Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O/N hydrogen bonds). High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy .

Q. How to design SAR studies to optimize bioactivity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance anticancer potency. Replace benzonitrile with heteroaromatic rings (e.g., thiophene) to improve solubility .
  • Computational Modeling : Perform docking studies with target enzymes (e.g., xanthine oxidase) to predict binding affinities. Validate with in vitro enzyme inhibition assays .

Q. How to address contradictory data in biological assays?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HCT116 vs. BJ fibroblasts) to rule out cell-specific effects .
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .
  • Control Experiments : Test metabolites or degradation products to ensure observed activity is not artifactual .

Q. What strategies improve coupling reaction yields during derivative synthesis?

  • Catalyst Optimization : Use Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for azide-alkyne cycloadditions. Monitor reaction progress via TLC .
  • Solvent Selection : Replace THF with DMF for higher dielectric constant, improving reagent solubility.
  • Purification : Employ flash chromatography (cyclohexane/EtOAc gradients) to isolate triazole-pyrazole hybrids with >85% purity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

Reaction StepConditionsYield (%)Reference
Pyrazole alkylationDMF, K₂CO₃, 80°C, 12h72
Azide couplingTHF/H₂O, CuSO₄, 50°C, 3h88
Triazole formationDMF, 100°C, 24h58

Q. Table 2: Biological Activity of Analogues

DerivativeTarget (IC₅₀, µM)SAR InsightReference
5-Methyl-pyrazoleHCT116: 4.53Methyl enhances uptake
CF₃-substitutedXanthine oxidase: 0.12Electron withdrawal boosts binding

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